![molecular formula C26H22N4O6 B2357982 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899921-87-0](/img/no-structure.png)

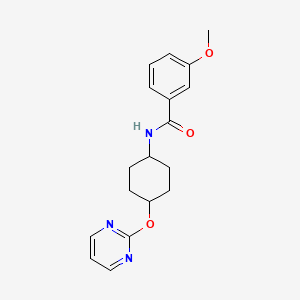

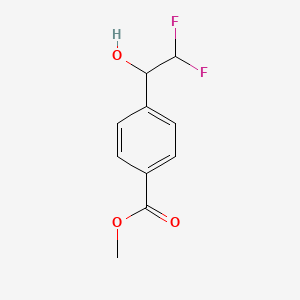

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is complex and diverse. The pyrimidine ring and its fused derivatives have been the subject of much research due to their wide range of biological activities .

Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Pharmaceutical Chemistry

The pyrido[1,2-a]pyrimidine moiety, a core structure in this compound, is known for its pharmaceutical significance. Compounds with this structure have been used as tranquilizers, antiallergic agents, antiulcerative agents, and more . The trimethoxyphenyl group could potentially enhance these properties, making this compound a candidate for drug development and medicinal chemistry research.

Organic Synthesis

This compound could serve as an intermediate in the synthesis of complex organic molecules. Its rigid structure and multiple functional groups make it a versatile precursor for constructing larger, biologically active molecules, particularly in the synthesis of rutaecarpine alkaloids .

Biological Activity Studies

The biological activities of pyrido[1,2-a]pyrimidines include anti-HIV, neurotropic, and stress-protecting properties . The specific compound could be studied for similar activities, potentially leading to new therapeutic agents.

Mechanism of Action

Target of Action

Compounds of the pyrido[2,3-d]pyrimidine class have been noted for their wide range of biological activity . Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .

Mode of Action

It’s known that pyrido[2,3-d]pyrimidines exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent .

Biochemical Pathways

Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are also crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .

Future Directions

The future directions in the field of pyrimidine derivatives research are likely to involve the development of novel pyrimidines with higher selectivity as anticancer agents . This will involve further exploration of the structure-activity relationships and the synthesis pathways used for constructing these scaffolds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione.", "Starting Materials": [ "4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine", "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione" ], "Reaction": [ "The 4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine is reacted with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.", "The resulting product is then purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the desired compound 1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione." ] } | |

CAS RN |

899921-87-0 |

Product Name |

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

Molecular Formula |

C26H22N4O6 |

Molecular Weight |

486.484 |

IUPAC Name |

1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3 |

InChI Key |

XSOJSWOJCVCGQL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

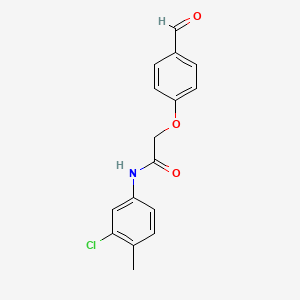

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

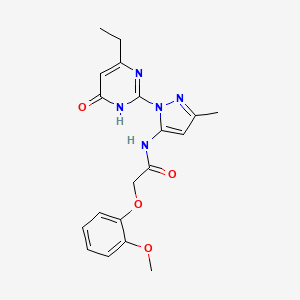

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)